molecular formula C11H11N3 B2534861 6-(3,6-Dihydro-2H-pyridin-1-yl)pyridine-3-carbonitrile CAS No. 1602080-68-1

6-(3,6-Dihydro-2H-pyridin-1-yl)pyridine-3-carbonitrile

Cat. No.: B2534861
CAS No.: 1602080-68-1
M. Wt: 185.23
InChI Key: JKFVQMBYJWYWOP-UHFFFAOYSA-N
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Description

The compound “6-(3,6-Dihydro-2H-pyridin-1-yl)pyridine-3-carbonitrile” is a heterocyclic compound, which means it contains atoms of at least two different elements in its rings . It contains two pyridine rings, which are six-membered rings with one nitrogen atom and five carbon atoms . The presence of nitrogen in the ring can impart basicity to the compound .


Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, contains two pyridine rings. Pyridine is a basic heterocyclic organic compound, structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The molecule is planar and, thus, follows the Hückel’s rule of aromaticity .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by the electron-deficient nitrogen in the pyridine ring and the nitrile group attached to the pyridine ring. It could undergo reactions typical for pyridines and nitriles, such as electrophilic substitution, nucleophilic addition, or reduction .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For instance, the presence of nitrogen in the pyridine ring could make the compound basic. The nitrile group could make the compound polar, potentially affecting its solubility in different solvents .

Future Directions

The potential applications and future directions for this compound would depend largely on its biological activity. If it shows promising activity against a particular biological target, it could be further optimized and developed into a drug .

Properties

IUPAC Name

6-(3,6-dihydro-2H-pyridin-1-yl)pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c12-8-10-4-5-11(13-9-10)14-6-2-1-3-7-14/h1-2,4-5,9H,3,6-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JKFVQMBYJWYWOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC=C1)C2=NC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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